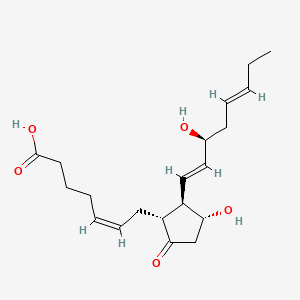
17-trans Prostaglandin E3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“17-trans Prostaglandin E3” is an isomer of PGE3 which could theoretically result from the COX metabolism of dietary trans-fatty acids . It is a specialty product for proteomics research . The molecular formula is C20H30O5 and the molecular weight is 350.5 .
Synthesis Analysis
Prostaglandins, including “this compound”, have been synthesized using a concise chemoenzymatic method . This method involves a series of reactions including bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions . Another study reported a unified synthesis of prostaglandins from a readily available dichloro-containing bicyclic ketone .
Molecular Structure Analysis
The “this compound” molecule contains a total of 55 bonds. There are 25 non-H bonds, 5 multiple bonds, 11 rotatable bonds, 5 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 3 hydroxyl groups, and 2 secondary alcohols .
Chemical Reactions Analysis
Prostaglandins, including “this compound”, have a unique and intricate molecular structure that underlies their diverse physiological functions . They possess a central five-membered ring and two long hydrophobic hydrocarbon chains, often referred to as "side chains" . The presence and position of double bonds within their hydrocarbon chains impact the prostaglandin’s stability and reactivity .
Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C20H30O5 and the molecular weight is 350.5 .
Wissenschaftliche Forschungsanwendungen
Receptor Interaction and Cellular Signaling : Prostaglandin E2, closely related to PGE3, acts through distinct receptor subtypes (EP1, EP2, EP3, EP4), which are involved in various cellular signaling pathways. The interaction with these receptors can lead to changes in cyclic AMP concentration and calcium ion levels in cells (Yang et al., 1993), (An et al., 1994).
Role in Immune System : PGE2, and by extension, PGE3, have a role in the immune system, particularly in the differentiation and function of Th17 cells, a type of T helper cell involved in autoimmune diseases and inflammation (Boniface et al., 2009).
Involvement in Inflammatory Responses : The prostaglandin E receptors, including those responsive to PGE2, are involved in various physiological and pathological responses such as cardiovascular homeostasis and inflammation (Sugimoto & Narumiya, 2007), (Funk, 2001).
Cancer and Cellular Proliferation : PGE2 receptors, particularly EP1, are implicated in cancer and cellular proliferation. For instance, in hepatocellular carcinoma, PGE2 can stimulate cell invasion and migration via the EP1 receptor (Bai et al., 2014).
Modulation of Gene Expression : EP3 receptors, which are a target for PGE2, can modulate gene expression, suggesting a role in the regulation of various cellular processes (Gobeil et al., 2003).
Wirkmechanismus
Target of Action
The primary target of 17-trans Prostaglandin E3 is Nurr1 , a transcription factor . Nurr1 plays a crucial role in the regulation of genes involved in inflammation and autoimmune diseases .
Mode of Action
This compound, as a prostaglandin analog, stimulates Nurr1-dependent transcriptional activity . This means it can bind to Nurr1 and modulate the transcription of certain genes, leading to changes in the cellular activities associated with Nurr1.
Biochemical Pathways
It is known that prostaglandins, including this compound, are derived from the oxidation of arachidonic acid . They are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .
Pharmacokinetics
It is known that prostaglandins, in general, have relatively short half-lives and act most often as autocrine or paracrine signaling agents .
Result of Action
The stimulation of Nurr1-dependent transcriptional activity by this compound can lead to changes in cellular activities associated with conditions related to Nurr1, such as cancer and autoimmune diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, dietary trans-fatty acids could potentially affect the metabolism of this compound . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
17-trans Prostaglandin E3 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the nuclear receptor Nurr1, where it stimulates Nurr1-dependent transcriptional activity . This interaction is crucial for the regulation of gene expression related to inflammation and immune responses. Additionally, this compound is involved in the cyclooxygenase metabolism of dietary trans-fatty acids, which further underscores its role in biochemical pathways .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to modulate macrophage polarization, inhibiting M1 polarization induced by lipopolysaccharides and interferon-gamma while promoting M2 polarization mediated by interleukin-4 . This modulation of macrophage activity highlights its anti-inflammatory properties. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications in cancer and autoimmune diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with nuclear receptors, particularly Nurr1 . This binding stimulates Nurr1-dependent transcriptional activity, leading to changes in gene expression that are crucial for regulating immune responses and inflammation. Additionally, this compound may interact with other biomolecules involved in the cyclooxygenase pathway, further influencing its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under recommended storage conditions, but its activity may diminish over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, there may be threshold effects, including potential toxic or adverse effects. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to the cyclooxygenase metabolism of dietary trans-fatty acids . This pathway involves the conversion of eicosapentaenoic acid into various prostaglandins, including this compound. The compound interacts with enzymes such as cyclooxygenase and prostaglandin E synthase, which are essential for its biosynthesis and activity. These interactions influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and the presence of specific receptors or binding sites.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to localize to specific cellular compartments, including the nucleus, where it interacts with nuclear receptors like Nurr1 . This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The subcellular context of this compound influences its efficacy and biological activity, highlighting the importance of understanding its localization dynamics.
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-17,19,21,23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3+,7-4-,13-12+/t15-,16+,17+,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOMORHDRONZRN-YYFRSVFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

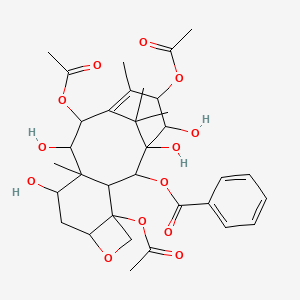

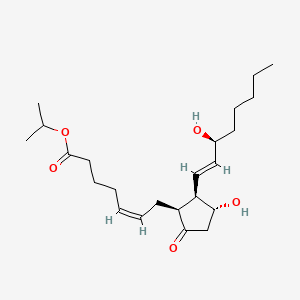

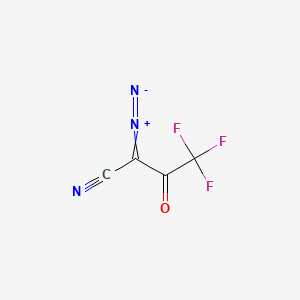
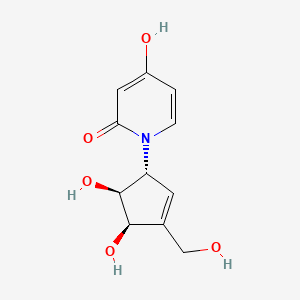

![alpha-[2-(Phenylsulfonyl)hydrazono]benzenemethanol acetate](/img/structure/B592975.png)
![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)
